molecular formula C4H10OS B14503155 (Propylsulfanyl)methanol CAS No. 62839-42-3

(Propylsulfanyl)methanol

Cat. No.: B14503155
CAS No.: 62839-42-3
M. Wt: 106.19 g/mol
InChI Key: ALNLHBUPMBTWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Propylsulfanyl)methanol is an organic compound characterized by the presence of a propylsulfanyl group attached to a methanol molecule This compound is part of the larger family of alcohols, which are known for their hydroxyl functional group (-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(Propylsulfanyl)methanol can be synthesized through various methods. One common approach involves the reaction of propyl mercaptan (propylthiol) with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{OH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts may also be employed to facilitate the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

(Propylsulfanyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Propylsulfanyl aldehyde or propylsulfanyl carboxylic acid.

    Reduction: Propylsulfanyl alkane.

    Substitution: Propylsulfanyl halides.

Scientific Research Applications

(Propylsulfanyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propylsulfanyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the propylsulfanyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanol: The simplest alcohol with a hydroxyl group attached to a single carbon atom.

    Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.

    Propanol: A three-carbon alcohol with similar properties to (Propylsulfanyl)methanol but without the sulfanyl group.

Uniqueness

This compound is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and potential applications. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes.

Properties

CAS No.

62839-42-3

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

IUPAC Name

propylsulfanylmethanol

InChI

InChI=1S/C4H10OS/c1-2-3-6-4-5/h5H,2-4H2,1H3

InChI Key

ALNLHBUPMBTWEN-UHFFFAOYSA-N

Canonical SMILES

CCCSCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.